molecular formula C17H19FN4O2 B5957122 2-(2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol

2-(2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol

Número de catálogo: B5957122
Peso molecular: 330.36 g/mol
Clave InChI: BSJNXUSEGVDSND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol is a chemical compound featuring the pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. This specific derivative is of particular interest in the development of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine (PP) framework is a prominent structure in the design of anticancer agents and is found in several marketed drugs and clinical candidates that target tropomyosin receptor kinases (Trks) . Beyond Trk inhibition, this privileged scaffold has also been successfully engineered into potent inhibitors of other critical kinases, such as Cyclin-dependent kinases (CDKs), demonstrating antitumor effects in research models . The structure-activity relationship (SAR) of this chemical class is well-established, allowing researchers to make targeted modifications to optimize potency and selectivity . The presence of the 4-fluorophenyl group and the ethanol side chain in this molecule suggests its potential for enhancing binding affinity and modulating physicochemical properties. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

2-[2-[[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-10-16(19-6-8-24-9-7-23)22-17(21-12)15(11-20-22)13-2-4-14(18)5-3-13/h2-5,10-11,19,23H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJNXUSEGVDSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula for the compound is C19H19FN4O2C_{19}H_{19}FN_{4}O_{2}, and it features a complex structure that combines elements of pyrazolo[1,5-a]pyrimidine with an ethoxy group. This structural configuration is significant for its interaction with biological targets.

Pharmacological Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit various pharmacological activities, including:

  • Antitumor Activity : Compounds in this class have shown efficacy against multiple cancer cell lines, particularly through inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR . The specific compound has been noted for its potential synergistic effects when combined with existing chemotherapeutics like doxorubicin, enhancing cytotoxicity against resistant cancer cells .
  • Anti-inflammatory Effects : Pyrazolo derivatives have also demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This activity is often attributed to the modulation of inflammatory cytokines and pathways involved in immune responses .
  • Antibacterial and Antimicrobial Activity : Some studies have reported significant antibacterial activity against various pathogens, suggesting that this compound could be explored for its potential as an antimicrobial agent .

The biological activity of 2-(2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound likely inhibits specific kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .
  • Modulation of Immune Responses : By influencing cytokine production and immune cell activity, the compound may reduce inflammation and enhance the body's ability to combat infections or tumors .
  • Antioxidant Activity : Some pyrazole derivatives have shown antioxidant properties, which can protect cells from oxidative stress—a factor in many diseases including cancer and neurodegenerative disorders .

Case Studies

Several studies have investigated the effects of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Antitumor Activity : A study demonstrated that a related pyrazolo compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The combination with doxorubicin resulted in enhanced apoptosis rates compared to either agent alone .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of a similar pyrazolo derivative in models of rheumatoid arthritis, showing reduced levels of inflammatory markers and improved clinical scores in treated animals .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of BRAF(V600E), enhanced apoptosis
Anti-inflammatoryReduced cytokine levels in models
AntibacterialSignificant activity against pathogens
AntioxidantProtection against oxidative stress

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, particularly those involved in cancer and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine moiety is known for its ability to inhibit specific kinases and enzymes involved in tumor progression.

  • Case Study : In vitro studies have demonstrated that derivatives of pyrazolo-pyrimidines exhibit potent anti-cancer activity by inhibiting the growth of various cancer cell lines. This compound could be a lead candidate for developing targeted cancer therapies.

Pharmacology

Research indicates that compounds similar to 2-(2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol can modulate signaling pathways associated with neurodegenerative diseases.

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of pyrazolo-pyrimidine derivatives against oxidative stress-induced neuronal cell death. This suggests potential applications in treating conditions like Alzheimer's disease.

Drug Discovery

The compound is included in various screening libraries for drug discovery, particularly targeting kinases involved in cancer and inflammation.

Screening LibraryDescription
MCL1 Targeted LibraryContains compounds targeting MCL1 protein involved in cell survival
Targeted Diversity LibraryA diverse set of compounds for broad biological screening

Biochemistry

The compound's ability to act as an enzyme inhibitor opens avenues for biochemical research, particularly in studying metabolic pathways and enzyme kinetics.

  • Case Study : Research has shown that similar compounds can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to insights into cancer biology and potential therapeutic strategies.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Side Chain (Position 7) Biological Activity (GABAB PAM Efficacy) Reference
Target Compound 3-(4-Fluorophenyl), 5-methyl 2-(2-Aminoethoxy)ethanol Not explicitly reported; presumed based on class
CMPPE (2-{1-[2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol) 3-(4-Chlorophenyl), 5-methyl Piperidinyl-ethanol IC50 = 0.8 μM (rat brain membranes)
GS39783 3-Phenyl, 5-methyl Methylsulfanyl-nitro-pyrimidine EC50 = 2.3 μM (enhances GABAB receptor function)
Ethyl 3-[2-(4-Fluorophenyl)-5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate 3-(4-Fluorophenyl), 5-methyl Ethyl propanoate No GABAB activity reported; ester group reduces polarity
2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol 3-(4-Bromophenyl), 5-methyl, 6-ethyl Hydroxyl group Unknown; bromine increases molecular weight

Substituent Effects on Activity

  • Halogenated Phenyl Groups: The target compound’s 4-fluorophenyl group (vs. Bromophenyl derivatives (e.g., ) exhibit increased molecular weight and lipophilicity, which could reduce blood-brain barrier permeability .
  • Side Chain Modifications: The ethoxyethanol side chain introduces hydrophilic properties compared to CMPPE’s piperidinyl-ethanol, possibly enhancing solubility and reducing metabolic degradation . In contrast, GS39783’s methylsulfanyl-nitro-pyrimidine side chain confers distinct allosteric modulation properties .

Physicochemical and Pharmacokinetic Properties

  • LogP: The ethoxyethanol side chain likely reduces logP compared to CMPPE (piperidinyl-ethanol) and bromophenyl derivatives, balancing lipophilicity for CNS penetration .
  • Metabolic Stability: Ethanolamine side chains are prone to oxidative metabolism, whereas piperidinyl groups (CMPPE) may offer better stability .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-(2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For pyrazolo[1,5-a]pyrimidine derivatives, a common approach starts with fluorinated aromatic precursors (e.g., 4-fluorophenyl derivatives) and utilizes nucleophilic substitution or coupling reactions to introduce the ethoxyethanol side chain . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) for improved solubility of intermediates.
  • Catalysts : Triethylamine or other bases to facilitate deprotonation during amide bond formation .
  • Temperature : Controlled heating (60–100°C) to avoid decomposition of thermally sensitive intermediates .
    • Optimization : Use HPLC or TLC to monitor reaction progress. Scale-up requires solvent recycling and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and ethoxyethanol side chain (δ ~3.5–4.0 ppm for ether linkages) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₀FN₅O₂) and detect isotopic patterns for fluorine .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s binding affinity to biological targets, and what structural analogs have been explored to enhance selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic binding pockets in enzymes (e.g., kinase targets). Analogs with electron-withdrawing groups (e.g., Cl, CF₃) show improved potency but may reduce solubility .
  • Advanced Modifications : Replace the ethoxyethanol chain with morpholine or piperazine derivatives to modulate pharmacokinetics. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-substituted analogs exhibit enhanced blood-brain barrier penetration .
    • Experimental Design : Perform molecular docking (AutoDock Vina) and in vitro binding assays (e.g., SPR or fluorescence polarization) to compare analogs .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic and toxicological profiles of this compound?

  • Methodological Answer :

  • Pharmacokinetics : Use Sprague-Dawley rats or C57BL/6 mice for IV/PO administration. Monitor plasma levels via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Subchronic studies (28-day) assess cumulative effects .
    • Data Interpretation : Compare metabolic stability in microsomal assays (human/rodent) to predict interspecies differences .

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Data Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., Western blotting alongside enzymatic activity assays) .
  • Meta-Analysis : Cross-reference published IC₅₀ values for similar compounds (e.g., 3-(4-fluorophenyl)-5-methyl derivatives) to identify trends or outliers .
    • Case Study : Discrepancies in GABAB receptor modulation may arise from variations in cell lines (CHO vs. HEK293) or allosteric vs. orthosteric binding assays .

Methodological Challenges

Q. What strategies mitigate side reactions during the synthesis of the ethoxyethanol side chain?

  • Methodological Answer :

  • Side Reactions : Ethylene glycol dimerization or over-alkylation.
  • Mitigation :
  • Use stoichiometric control (excess fluorophenyl precursor) to limit byproducts.
  • Employ protecting groups (e.g., tert-butyldimethylsilyl ether) for hydroxyl intermediates .
  • Purification : Gradient elution chromatography (5–20% methanol in DCM) to isolate the target compound .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target Engagement : Use CRISPR/Cas9 knockout models to confirm dependency on suspected targets (e.g., kinases).
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .
  • Negative Controls : Compare activity against structurally related but inactive analogs (e.g., 4-chlorophenyl derivatives) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.